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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1H-imidazole

Cat. No.: B080878

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

2-Methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound featuring a central
imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-
position. While commonly referred to by this name, the strict IUPAC nomenclature is 2-methyl-
5-phenyl-1H-imidazole.[1] This discrepancy arises from the numbering convention of the
imidazole ring, which prioritizes the lowest possible locant for the substituents. For clarity and
consistency with common usage, this guide will use the name 2-Methyl-4-phenyl-1H-
imidazole.

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of
pharmacological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory
properties. This guide provides a comprehensive overview of the chemical properties,
synthesis, and potential biological activities of 2-Methyl-4-phenyl-1H-imidazole, supported by
detailed experimental protocols and data presentations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methyl-4-phenyl-1H-imidazole is
presented in the table below. This data is crucial for its handling, characterization, and
application in experimental settings.
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Property Value Reference
Molecular Formula C1oH10N:2 [1]
Molecular Weight 158.20 g/mol [1]

IUPAC Name ;:ZZTS’I:E"phenyI'lH' [1]

CAS Number 13739-48-5 [1]
Appearance Solid (form may vary)

Melting Point Not consistently reported

Boiling Point Not available

Expected to be soluble in
Solubility organic solvents like DMSO

and methanol

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of 2-Methyl-4-phenyl-1H-imidazole is not
extensively documented, a general and widely applicable method for the synthesis of
multisubstituted imidazoles is the Radziszewski synthesis. This one-pot reaction involves the
condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium
salt).

General Experimental Protocol for Synthesis
(Radziszewski Method)

This protocol is adapted from general procedures for the synthesis of similar 2,4-disubstituted
imidazoles.

Materials:
e 1-Phenyl-1,2-propanedione

o Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)
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¢ Ammonium acetate

¢ Glacial acetic acid

o Ethanol

e Dichloromethane

e Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

« Silica gel for column chromatography

o Hexane and Ethyl acetate for chromatography

Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-
phenyl-1,2-propanedione (1 equivalent) and an excess of ammonium acetate (e.g., 10
equivalents) in glacial acetic acid.

e Add formaldehyde (1.5 equivalents) to the reaction mixture.

e Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and pour it into a beaker of
ice water.

» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until the effervescence ceases and the pH is approximately 7-8.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers and wash with brine (1 x 50 mL).
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

» Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate
gradient to yield pure 2-Methyl-4-phenyl-1H-imidazole.

Characterization Data

The structure of the synthesized compound can be confirmed using various spectroscopic

techniques.
Spectroscopic Data Expected Observations
Signals corresponding to the methyl protons, the
1H NMR imidazole ring proton, and the aromatic protons
of the phenyl group.
Resonances for the methyl carbon, the carbons
13C NMR of the imidazole ring, and the carbons of the
phenyl group.
A molecular ion peak corresponding to the
Mass Spectrometry (GC-MS) molecular weight of the compound (m/z =

158.20).[2]

Characteristic peaks for N-H stretching, C-H
infrared (IR) Spect stretching (aromatic and aliphatic), and C=N
nfrare ectrosco

P Py and C=C stretching of the imidazole and phenyl

rings.

Note: Specific spectral data for 2-Methyl-4-phenyl-1H-imidazole can be found in various
databases, though a full, detailed assignment is not always provided.[1][2]

Biological Activities and Potential Mechanisms of
Action

While specific biological activity data for 2-Methyl-4-phenyl-1H-imidazole is limited in publicly
available literature, the broader class of phenyl-imidazole derivatives has demonstrated
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significant potential in several therapeutic areas. The following sections outline these activities
and provide example experimental protocols for their evaluation. It is important to note that
these are representative protocols and would require optimization for the specific compound.

Anticancer Activity

Numerous studies have reported the anticancer potential of imidazole derivatives.[3] The
proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial
for cancer cell proliferation and survival.

Potential Signaling Pathways Involved:

 MAP Kinase Pathway: This pathway is central to regulating cell growth, differentiation, and
apoptosis. Imidazole derivatives have been shown to modulate this pathway.

o PI3K/Akt Pathway: This is a critical cell survival pathway that is often dysregulated in cancer.
Inhibition of this pathway can lead to apoptosis.[4][5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer
cell lines.[9][10][11][12][13]

Materials:

e Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
e Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well cell culture plates

e 2-Methyl-4-phenyl-1H-imidazole stock solution in DMSO

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (cell culture grade)
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e Phosphate-buffered saline (PBS)
e Microplate reader
Procedure:

e Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours to allow for cell attachment.

o Prepare serial dilutions of the 2-Methyl-4-phenyl-1H-imidazole stock solution in a complete
culture medium.

e Remove the medium from the wells and add 100 pL of the compound dilutions to the
respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

e Incubate the plate for 48-72 hours.
 After incubation, add 20 pL of MTT solution to each well and incubate for another 4 hours.

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability for each concentration and determine the 1Cso value
(the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Imidazole derivatives are the cornerstone of many antifungal drugs and also exhibit
antibacterial properties. Their mechanism often involves the inhibition of key enzymes in
microbial metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent
that inhibits the visible growth of a microorganism.[14][15][16][17][18]
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Materials:

Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

2-Methyl-4-phenyl-1H-imidazole stock solution in DMSO

Spectrophotometer or microplate reader

Procedure:

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

e Prepare serial two-fold dilutions of the 2-Methyl-4-phenyl-1H-imidazole stock solution in the
broth medium in the wells of a 96-well plate.

e Add the standardized microbial inoculum to each well. Include a growth control (no
compound) and a sterility control (no inoculum).

 Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for
18-24 hours.

» Determine the MIC by visually inspecting for the lowest concentration of the compound that
shows no visible growth. The MIC can also be determined by measuring the optical density
at 600 nm.

Enzyme Inhibition

Many imidazole-containing compounds are known to be potent enzyme inhibitors, targeting
classes such as cyclooxygenases (COXs) and kinases.[19]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound
against COX enzymes.[20]
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Materials:

Purified COX-1 and COX-2 enzymes

Assay buffer (e.g., 0.1 M Tris-HCI, pH 8.0)

Heme cofactor

Arachidonic acid (substrate)

Colorimetric or fluorometric probe

2-Methyl-4-phenyl-1H-imidazole stock solution in DMSO

96-well plate

Microplate reader

Procedure:

In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

Add various concentrations of 2-Methyl-4-phenyl-1H-imidazole to the wells. Include a
vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2).

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the
inhibitor to bind to the enzyme.

Initiate the reaction by adding arachidonic acid and the probe.

Immediately measure the absorbance or fluorescence at the appropriate wavelength over a
set time period.

Calculate the rate of reaction for each inhibitor concentration.

Determine the 1Cso value by plotting the percentage of inhibition against the inhibitor
concentration.
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Visualizations of Experimental Workflows and
Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental
workflow and a potential signaling pathway that could be modulated by imidazole derivatives.
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Caption: General experimental workflow for 2-Methyl-4-phenyl-1H-imidazole.
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Caption: Potential inhibition of the MAPK signaling pathway.
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Conclusion

2-Methyl-4-phenyl-1H-imidazole belongs to a class of compounds with significant therapeutic
potential. While specific biological data for this exact molecule is not extensively available, the
broader family of phenyl-imidazole derivatives has shown promising activity as anticancer,
antimicrobial, and enzyme inhibitory agents. The experimental protocols provided in this guide
offer a starting point for the synthesis, characterization, and biological evaluation of 2-Methyl-4-
phenyl-1H-imidazole and its analogues. Further research is warranted to fully elucidate the
specific mechanisms of action and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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